- Synthesis and biological activity of imidazo[4,5-c]quinoline derivatives as PI3K/mTOR inhibitorsChemical Research in Chinese Universities, 2017, 33(6), 895-902,
Cas no 915019-50-0 (2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-2-methyl-propionitrile)
![2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-2-methyl-propionitrile structure](https://ja.kuujia.com/scimg/cas/915019-50-0x500.png)
915019-50-0 structure
商品名:2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-2-methyl-propionitrile
CAS番号:915019-50-0
MF:C21H17BrN4O
メガワット:421.289883375168
CID:832616
2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-2-methyl-propionitrile 化学的及び物理的性質
名前と識別子
-
- 2-(4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile
- 2-(4-(8-bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropan...
- 2-(4-(8-BROMO-3-METHYL-2-OXO-2,3-DIHYDROIMIDAZO[4,5-C]QUINOLIN-1-YL)PHENYL)-2-METHYLPROPANENITRILE
- 2-[4-(8-bromo-3-methyl-2-oxoimidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropanenitrile
- Benzeneacetonitrile, 4-(8-bromo-2,3-dihydro-3-methyl-2-oxo-1H-imidazo[4,5-c]quinolin-1-yl)-.alpha.,.alpha.-dimethyl-
- BENZENEACETONITRILE, 4-(8-BROMO-2,3-DIHYDRO-3-METHYL-2-OXO-1H-IMIDAZO[4,5-C]QUINOLIN-1-YL)-A,A-DIMETHYL-
- C21H17BrN4O
- 2-[4-(8-bromo-3-methyl-2-oxo-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-2-methyl-propionitrile
- Benzeneacetonitrile,4-(8-bromo-2,3-dihydro-3-methyl-2-oxo-1H-imidazo[4,5-c]quinolin-1-yl)-a,a-dimethyl-
- 2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropanenitrile
- AEWUWGWDTHMGQU-UHFFFAOYSA-N
- 4-(8-Bromo-2,3-dihydro-3-methyl-2-oxo-1H-imidazo[4,5-c]quinolin-1-yl)-α,α-dimethylbenzeneacetonitrile (ACI)
- 2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropionitrile
- 2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydroimidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropionitrile
- 2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-2-methyl-propionitrile
-
- インチ: 1S/C21H17BrN4O/c1-21(2,12-23)13-4-7-15(8-5-13)26-19-16-10-14(22)6-9-17(16)24-11-18(19)25(3)20(26)27/h4-11H,1-3H3
- InChIKey: AEWUWGWDTHMGQU-UHFFFAOYSA-N
- ほほえんだ: N#CC(C)(C)C1C=CC(N2C3C(=CN=C4C=3C=C(Br)C=C4)N(C)C2=O)=CC=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 2
- 複雑さ: 635
- トポロジー分子極性表面積: 60.2
2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-2-methyl-propionitrile セキュリティ情報
- ちょぞうじょうけん:Sealed in dry,2-8°C
2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-2-methyl-propionitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-B0358-1g |
2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydroimidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropionitrile |
915019-50-0 | 1g |
$935.0 | 2022-04-26 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B855265-1g |
2-[4-(8-bromo-3-methyl-2-oxo-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-2-methyl-propionitrile |
915019-50-0 | 98% | 1g |
¥3,800.00 | 2022-09-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058033-1g |
2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydroimidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropionitrile |
915019-50-0 | 97% | 1g |
¥5007.00 | 2024-04-25 | |
A2B Chem LLC | AH85233-1mg |
2-(4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile |
915019-50-0 | 1mg |
$159.00 | 2023-12-29 | ||
A2B Chem LLC | AH85233-20mg |
2-(4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile |
915019-50-0 | 20mg |
$200.00 | 2023-12-29 | ||
A2B Chem LLC | AH85233-50mg |
2-(4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile |
915019-50-0 | 50mg |
$216.00 | 2023-12-29 | ||
A2B Chem LLC | AH85233-1g |
2-(4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile |
915019-50-0 | 1g |
$451.00 | 2023-12-29 | ||
A2B Chem LLC | AH85233-500mg |
2-(4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile |
915019-50-0 | 500mg |
$378.00 | 2023-12-29 | ||
A2B Chem LLC | AH85233-100mg |
2-(4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile |
915019-50-0 | 100mg |
$270.00 | 2023-12-29 | ||
Ambeed | A623626-1g |
2-(4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile |
915019-50-0 | 95+% | 1g |
$533.0 | 2024-07-18 |
2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-2-methyl-propionitrile 合成方法
Synthetic Routes 1
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ; 5 min, rt
1.2 Solvents: Dichloromethane ; rt; overnight, rt
1.2 Solvents: Dichloromethane ; rt; overnight, rt
リファレンス
Synthetic Routes 2
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 2 - 3 h, 20 - 25 °C; 0.5 h, 20 - 25 °C
1.2 2.5 h, 20 - 25 °C; 2 h, 25 - 30 °C
1.3 Reagents: Ammonia Solvents: Water ; 0.5 h, 25 - 30 °C
1.4 Solvents: Dimethylformamide ; 2.5 h, 120 °C; 0.5 h, 120 °C; 5 h, 5 °C; 1.5 h, 5 °C
1.2 2.5 h, 20 - 25 °C; 2 h, 25 - 30 °C
1.3 Reagents: Ammonia Solvents: Water ; 0.5 h, 25 - 30 °C
1.4 Solvents: Dimethylformamide ; 2.5 h, 120 °C; 0.5 h, 120 °C; 5 h, 5 °C; 1.5 h, 5 °C
リファレンス
- Development of a Robust Synthesis of Dactolisib on a Commercial Manufacturing ScaleOrganic Process Research & Development, 2019, 23(9), 1908-1917,
2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-2-methyl-propionitrile Raw materials
2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-2-methyl-propionitrile Preparation Products
2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-2-methyl-propionitrile 関連文献
-
R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
-
4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
915019-50-0 (2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-2-methyl-propionitrile) 関連製品
- 2097892-07-2(2,4,6-trimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide)
- 2165896-55-7((2S)-4,4-difluorobutan-2-amine)
- 1805485-18-0(3-(Difluoromethyl)-2-hydroxy-6-methoxypyridine-5-carbonyl chloride)
- 189063-31-8(4-2-(morpholin-4-yl)ethoxybenzene-1-sulfonamide)
- 2228435-37-6(4-(1,3-oxazol-5-yl)pyrrolidin-2-one)
- 112798-58-0(4-(3-aminopropyl)-2-methoxyphenol)
- 1187163-18-3(3-(4-Bromo-2-fluorophenyl)pyridine)
- 946315-28-2(N-{2-4-(dimethylamino)phenyl-2-(4-phenylpiperazin-1-yl)ethyl}-3-methylbutanamide)
- 67382-73-4(1H-Isoindole-1,3(2H)-dione, 2-(5-iodopentyl)-)
- 2027580-42-1(Carbamic acid, N-(4-cyclopropyl-1-methyl-4-oxobutyl)-, 1,1-dimethylethyl ester)
推奨される供給者
Amadis Chemical Company Limited
(CAS:915019-50-0)2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-2-methyl-propionitrile

清らかである:99%
はかる:1g
価格 ($):480.0